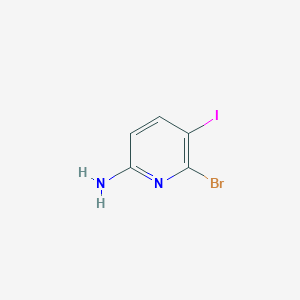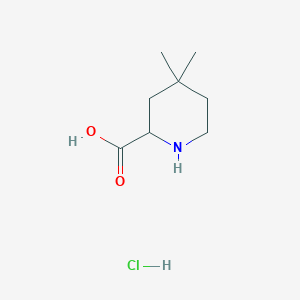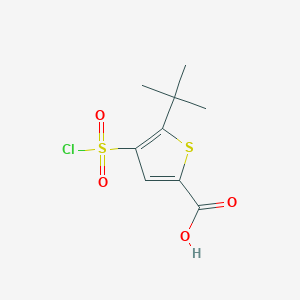
5-Tert-butyl-4-(chlorosulfonyl)thiophene-2-carboxylic acid
Übersicht
Beschreibung
5-Tert-butyl-4-(chlorosulfonyl)thiophene-2-carboxylic acid (TBTCCA) is a chlorosulfonylthiophene acid that has been studied extensively in recent years. It is an important intermediate in the synthesis of a variety of other molecules and has been used in the synthesis of a variety of drugs and other compounds. TBTCCA has a wide range of applications in both scientific research and laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Natural Neo Acids and Their Derivatives
One significant area of application is in the development of natural and synthetic compounds with various biological activities. Dembitsky (2006) discusses over 260 naturally occurring neo fatty acids, neo alkanes, and their analogs and derivatives identified from diverse biological sources. These compounds demonstrate potential as antioxidants, anticancer, antimicrobial, and antibacterial agents. Synthetic compounds containing tertiary butyl groups, similar to the structure of interest, have shown high activities in these areas. This review also touches on the applications of some neo fatty acid derivatives in cosmetic, agronomic, and pharmaceutical industries, highlighting the broad potential of these compounds in scientific research and industrial applications (Dembitsky, 2006).
Thiophene Analogues and Carcinogenic Evaluation
Research on thiophene analogues of known carcinogens, such as benzidine and 4-aminobiphenyl, has been conducted to evaluate their potential carcinogenicity. Ashby et al. (1978) synthesized and evaluated thiophene analogues, demonstrating the importance of aromatic organic carcinogens' structural analysis in predicting carcinogenic potential. This study's findings indicate potential carcinogenicity but also highlight the complexity of correlating in vitro activity profiles with in vivo outcomes, emphasizing the need for comprehensive evaluations of novel compounds (Ashby et al., 1978).
Chlorogenic Acid and Its Pharmacological Review
Chlorogenic acid (CGA), a phenolic compound found in green coffee extracts and tea, exhibits a wide array of therapeutic roles, including antioxidant, anti-inflammatory, and neuroprotective activities. Naveed et al. (2018) provide a comprehensive review of CGA's biological and pharmacological effects, underlying its significance in lipid and glucose metabolism regulation. This review underscores the potential of phenolic compounds, structurally related to the compound of interest, in treating metabolic-related disorders and highlights the ongoing need for research to optimize their biological and pharmacological effects (Naveed et al., 2018).
Biocatalyst Inhibition by Carboxylic Acids
The impact of carboxylic acids, as microbial inhibitors, is significant in the biorenewable chemicals production via microbial fermentation. Jarboe et al. (2013) review the current understanding of how carboxylic acids, including those with structures similar to the compound , inhibit microbial cells like Escherichia coli and Saccharomyces cerevisiae. This study provides insights into metabolic engineering strategies aimed at improving microbial tolerance to these inhibitors, which is crucial for the efficient production of biorenewable chemicals and fuels (Jarboe et al., 2013).
Eigenschaften
IUPAC Name |
5-tert-butyl-4-chlorosulfonylthiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO4S2/c1-9(2,3)7-6(16(10,13)14)4-5(15-7)8(11)12/h4H,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVVYDXMOVDVSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=C(S1)C(=O)O)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Tert-butyl-4-(chlorosulfonyl)thiophene-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



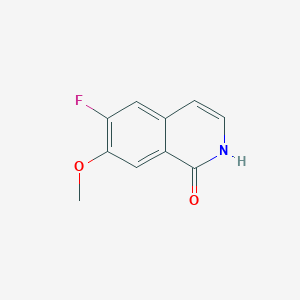
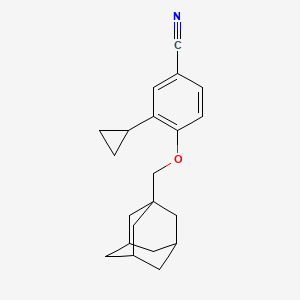
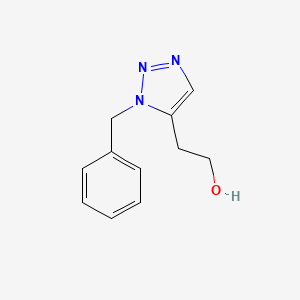
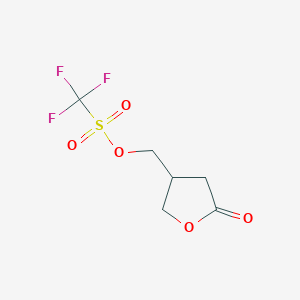
![(1S)-1-[3-(benzyloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1445809.png)
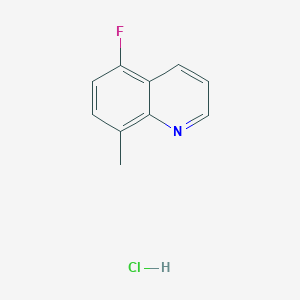
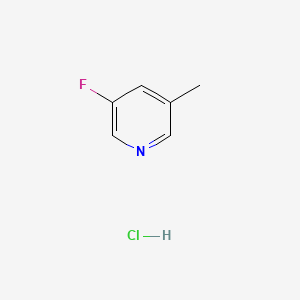
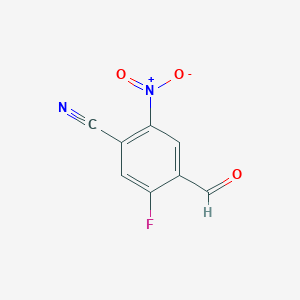
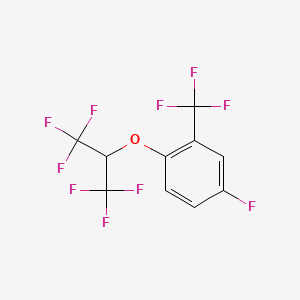
![5-Bromo-3-iodopyrazolo[1,5-a]pyridine](/img/structure/B1445816.png)
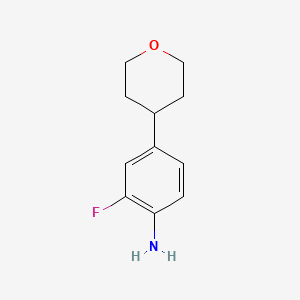
![tert-butyl 2-amino-5,5-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B1445821.png)
